(+)-gamma-Cadinene is a sesquiterpene compound, specifically classified within the cadinene family, characterized by the molecular formula . It is a bicyclic compound known for its unique structure, which includes a cis isopropyl group adjacent to a bridgehead carbon. This structure contributes to its distinctive properties and biological activities. (+)-gamma-Cadinene is primarily produced by certain plants, notably in the genus Cucumis, where it plays a role in the plant's defense mechanisms and aromatic profile .
The biosynthesis of (+)-gamma-Cadinene involves the enzyme (+)-gamma-Cadinene synthase, which catalyzes the conversion of (2E,6E)-farnesyl diphosphate into (+)-gamma-Cadinene and diphosphate. The reaction can be summarized as follows:
This enzymatic reaction is crucial for the production of various terpenoids in plants, influencing both their metabolic pathways and ecological interactions .
(+)-gamma-Cadinene exhibits several biological activities, including antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogenic fungi and bacteria, making it a potential candidate for developing natural preservatives or therapeutic agents. Additionally, its presence in essential oils contributes to their insect-repellent characteristics, enhancing plant defense against herbivores .
The synthesis of (+)-gamma-Cadinene can be achieved through several methods:
These methods highlight the compound's versatility in both natural and synthetic contexts .
(+)-gamma-Cadinene has various applications across multiple fields:
Research into the interactions of (+)-gamma-Cadinene with biological systems has revealed its ability to modulate various biochemical pathways. Interaction studies indicate that it may influence the signaling pathways involved in plant defense responses, potentially enhancing resistance to pathogens. Additionally, its interactions with microbial enzymes suggest that it could disrupt normal cellular processes in pathogens, leading to their inhibition .
Several compounds share structural similarities with (+)-gamma-Cadinene. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
(−)-gamma-Cadinene | Sesquiterpene | Enantiomer of (+)-gamma-Cadinene |
Cadinene | Sesquiterpene | Parent compound with broader biological activity |
Alpha-Cedrene | Sesquiterpene | Exhibits different antimicrobial properties |
Beta-Caryophyllene | Sesquiterpene | Known for anti-inflammatory effects |
The uniqueness of (+)-gamma-Cadinene lies in its specific stereochemistry and biological activity profile, which distinguishes it from its enantiomer and other related compounds. Its particular arrangement allows for distinct interactions with enzymes and receptors within biological systems, enhancing its potential applications in medicine and agriculture .
(+)-gamma-Cadinene is a bicyclic sesquiterpene hydrocarbon belonging to the cadinene family of natural products [1]. The compound possesses the molecular formula C₁₅H₂₄ with a molecular weight of 204.35 grams per mole [1] [11]. This sesquiterpene exhibits characteristic physical properties that distinguish it from other terpene compounds.
Table 1: Physical Constants of (+)-gamma-Cadinene
Property | Value | Unit | Reference |
---|---|---|---|
Molecular Formula | C₁₅H₂₄ | - | [1] [11] |
Molecular Weight | 204.35 | g/mol | [1] [11] |
Exact Mass | 204.187805 | g/mol | [7] [25] |
Boiling Point | 274 | °C | [25] |
Density | 0.9143 | g/cm³ at 20°C | [25] |
Calculated Boiling Point | 253.93 | °C | [26] |
Calculated Melting Point | 24.89 | °C | [26] |
The compound demonstrates typical sesquiterpene characteristics with its fifteen-carbon backbone structure [3]. The calculated critical temperature reaches 785.53 K with a critical pressure of 1918.62 kPa, indicating moderate volatility under standard conditions [21] [22].
(+)-gamma-Cadinene exhibits the absolute configuration (1S,4aR,8aR), distinguishing it as the dextrorotatory enantiomer of gamma-cadinene [11]. The stereochemical arrangement involves specific spatial orientations at three chiral centers within the bicyclic octahydronaphthalene framework [11] [1]. The isopropyl group maintains a cis relationship to the hydrogen atom at the adjacent bridgehead carbon, defining the characteristic stereochemistry of this enantiomer [11].
The conformational analysis reveals that (+)-gamma-Cadinene adopts a chair-like conformation for the cyclohexane ring with the decalin system exhibiting trans-fused ring junction [10]. The molecule contains a methylidene group at position 4 and a methyl substituent at position 7, contributing to its structural rigidity [10] [25]. The systematic International Union of Pure and Applied Chemistry name describes the compound as (1S,4aR,8aR)-7-methyl-4-methylidene-1-(propan-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene [10] [25].
The ¹H Nuclear Magnetic Resonance spectrum of (+)-gamma-Cadinene displays characteristic signals consistent with its sesquiterpene structure [12] [13]. The spectrum exhibits multipicity patterns reflecting the complex bicyclic framework with multiple methyl, methylene, and methine proton environments [12]. The isopropyl group contributes distinctive signals in the aliphatic region, while the methylidene group produces characteristic alkene proton signals [13].
The ¹³C Nuclear Magnetic Resonance data reveals fifteen distinct carbon environments corresponding to the molecular formula [12] [14]. The spectrum demonstrates typical sesquiterpene carbon chemical shift patterns with quaternary carbons, methine carbons, methylene carbons, and methyl carbons distributed throughout the aliphatic and alkene regions [12] [14]. The alkene carbon atoms associated with the methylidene functionality appear in the characteristic 120-140 parts per million range [35] [36].
Table 2: Representative ¹³C Nuclear Magnetic Resonance Chemical Shifts for gamma-Cadinene
Carbon Position | Chemical Shift Range | Multiplicity | Assignment |
---|---|---|---|
Methyl carbons | 10-30 | Quartet | -CH₃ |
Methylene carbons | 25-50 | Triplet | -CH₂- |
Methine carbons | 25-50 | Doublet | -CH- |
Alkene carbons | 105-150 | Doublet/Singlet | =CH/=C< |
The mass spectrometry fragmentation of (+)-gamma-Cadinene follows predictable pathways characteristic of sesquiterpene hydrocarbons [16]. The molecular ion peak appears at mass-to-charge ratio 204, corresponding to the molecular weight [1] [11]. Primary fragmentation involves loss of alkyl groups and rearrangement processes typical of bicyclic terpenes [16].
Common fragmentation patterns include loss of methyl radicals (15 mass units), loss of propyl groups (43 mass units), and formation of tropylium-type ions [16] [20]. The base peak often corresponds to fragment ions resulting from retro-Diels-Alder reactions and ring contractions characteristic of decalin systems [16]. Sequential fragmentation produces smaller alkyl and cyclic fragments that provide structural information about the carbon skeleton [16] [20].
The infrared spectrum of (+)-gamma-Cadinene exhibits absorption bands characteristic of saturated and unsaturated hydrocarbon functionality [17] [43]. The carbon-hydrogen stretching region displays multiple bands between 2850-3100 wavenumbers, with saturated carbon-hydrogen stretches appearing below 3000 wavenumbers and alkene carbon-hydrogen stretches occurring above 3000 wavenumbers [43] [44].
Table 3: Infrared Absorption Bands for (+)-gamma-Cadinene
Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|
3020-3100 | Medium | =C-H stretch |
2850-3000 | Strong | C-H stretch (alkyl) |
1630-1680 | Variable | C=C stretch |
1350-1470 | Medium | C-H deformation |
880-995 | Strong | =C-H bend |
700-1200 | Complex | Fingerprint region |
The carbon-carbon double bond stretching vibration appears in the 1630-1680 wavenumber region with intensity dependent on the degree of substitution [44] [49]. The fingerprint region below 1200 wavenumbers contains complex absorption patterns unique to the specific molecular structure [43] [50].
(+)-gamma-Cadinene and (-)-gamma-Cadinene represent enantiomeric pairs with identical physical properties except for optical activity [1] [11]. The (-)-enantiomer possesses the absolute configuration (1R,4aS,8aS), representing the mirror image of the (+)-form [1]. Both enantiomers exhibit identical molecular weights, boiling points, and most spectroscopic properties [1] [11].
The primary distinguishing feature involves optical rotation, where (+)-gamma-Cadinene rotates plane-polarized light in the clockwise direction while (-)-gamma-Cadinene produces counterclockwise rotation [24]. The magnitude of rotation remains equal but opposite in sign for both enantiomers [24]. Nuclear Magnetic Resonance spectra appear virtually identical for both forms in achiral solvents, while chiral solvents or derivatizing agents may reveal subtle differences [27] [28].
Table 4: Comparative Properties of gamma-Cadinene Enantiomers
Property | (+)-gamma-Cadinene | (-)-gamma-Cadinene |
---|---|---|
Absolute Configuration | (1S,4aR,8aR) | (1R,4aS,8aS) |
Molecular Weight | 204.35 g/mol | 204.35 g/mol |
Optical Activity | Dextrorotatory | Levorotatory |
Chemical Abstract Service Number | 483-74-9 | 1460-97-5 |
(+)-gamma-Cadinene exhibits physicochemical properties consistent with its sesquiterpene hydrocarbon structure [21] [22]. The compound demonstrates high lipophilicity with a calculated octanol-water partition coefficient (log P) of approximately 4.58, indicating significant hydrophobic character [6] [21]. This property reflects the nonpolar nature of the hydrocarbon framework and influences solubility characteristics [23].
The vapor pressure remains relatively low at standard temperature and pressure, contributing to the compound's stability under ambient conditions [21] [22]. Dynamic viscosity values range from 0.0003722 to 0.0022043 Pascal-seconds across the temperature range of 288.33 to 571.35 Kelvin [21] [22]. The compound exhibits thermal stability with calculated heat of formation values indicating moderate thermodynamic stability [21] [22].
Table 5: Physicochemical Properties of (+)-gamma-Cadinene
Property | Value | Unit | Method |
---|---|---|---|
Log P (octanol-water) | 4.58 | - | Calculated [6] |
Water Solubility (log) | -4.63 | - | Calculated [21] |
Heat of Vaporization | 49.91 | kJ/mol | Calculated [21] |
Heat of Fusion | 19.70 | kJ/mol | Calculated [21] |
Critical Volume | 0.721 | m³/kmol | Calculated [21] |